molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile

Cat. No.: B093540
CAS No.: 17239-69-9
M. Wt: 230.22 g/mol
InChI Key: GFHNYZLHHUFONA-UHFFFAOYSA-N
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Description

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile is a conjugated organic compound featuring a phenyl ring substituted with a dicyanoethenyl group (–CH=C(CN)₂) at the para position, linked via a methylidene (–CH=) bridge to a propanedinitrile (–C(CN)₂) moiety. This structure confers strong electron-withdrawing characteristics due to the dual nitrile groups, making it relevant in materials science and optoelectronics.

Properties

CAS No.

17239-69-9

Molecular Formula

C14H6N4

Molecular Weight

230.22 g/mol

IUPAC Name

2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H

InChI Key

GFHNYZLHHUFONA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N

Other CAS No.

17239-69-9

Synonyms

2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

Origin of Product

United States

Preparation Methods

Traditional Knoevenagel Condensation

The Knoevenagel condensation remains the cornerstone for synthesizing arylidene malononitrile derivatives. For 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile, the reaction typically involves:

  • Reactants : 4-(2,2-Dicyanoethenyl)benzaldehyde and malononitrile.

  • Catalyst : Piperidine (5–10 mol%) or ammonium acetate.

  • Solvent : Ethanol or methanol under reflux (60–80°C).

  • Reaction Time : 4–6 hours.

  • Purification : Recrystallization from ethanol or chromatography .

Mechanistic Insight :
The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated dinitrile backbone. For the target compound, this step occurs twice: first to introduce the dicyanoethenyl group to the phenyl ring and again to append the propanedinitrile moiety .

Solvent-Free Green Synthesis

Recent advancements emphasize sustainability. A solvent-free protocol using ultrasound or microwave irradiation achieves comparable yields with reduced environmental impact:

  • Conditions :

    • Ultrasound : 40–50°C, 30–60 minutes.

    • Microwave : 100–120 W, 5–15 minutes.

  • Catalyst : Piperidine or morpholine.

  • Yield : 92–97% (vs. 85–90% in traditional methods) .

Advantages :

  • Atom Economy : >95% due to eliminated solvent waste.

  • Energy Efficiency : Shorter reaction times reduce energy consumption by ~70% .

Industrial-Scale Production

While lab-scale methods prioritize precision, industrial synthesis optimizes cost and throughput:

  • Continuous Flow Reactors : Enhance reaction control and scalability.

  • Catalyst Recovery : Recyclable heterogeneous catalysts (e.g., silica-supported amines) reduce costs.

  • Purity Management : Crystallization under controlled cooling gradients ensures >99% purity .

Comparative Analysis of Methods

The table below synthesizes data from analogous arylidene malononitrile syntheses :

MethodConditionsYield (%)Time (min)Purity (%)
Traditional RefluxEthanol, piperidine, 80°C85–90240–36095–98
Ultrasound-AssistedSolvent-free, 45°C, piperidine92–9730–6098–99
MicrowaveSolvent-free, 100 W, morpholine90–945–1597–99
Continuous FlowEthanol, 70°C, silica-supported amine88–9320–3096–98

Key Observations :

  • Ultrasound methods outperform traditional reflux in yield and time efficiency.

  • Microwave synthesis, while rapid, requires careful power modulation to prevent side reactions.

Reaction Optimization Challenges

a. Steric Hindrance :
The dicyanoethenyl group’s bulkiness can slow the second condensation step. Using excess malononitrile (1.5–2.0 equiv) and elevated temperatures (90–100°C) mitigates this .

b. Byproduct Formation :
Incomplete dehydration may yield hydroxyl intermediates. Adding molecular sieves (3Å) or azeotropic drying with toluene removes water, pushing the equilibrium toward the product .

c. Catalyst Selection :
Piperidine offers superior activity but poses toxicity concerns. Morpholine provides a safer alternative with minimal yield trade-offs (3–5% lower) .

Mechanistic Elucidation

The synthesis proceeds via a stepwise mechanism:

  • First Condensation :
    4-Formylbenzaldehyde+malononitrilebase4-(2,2-dicyanoethenyl)benzaldehyde\text{4-Formylbenzaldehyde} + \text{malononitrile} \xrightarrow{\text{base}} \text{4-(2,2-dicyanoethenyl)benzaldehyde}

  • Second Condensation :
    4-(2,2-dicyanoethenyl)benzaldehyde+malononitrilebaseTarget Compound\text{4-(2,2-dicyanoethenyl)benzaldehyde} + \text{malononitrile} \xrightarrow{\text{base}} \text{Target Compound}

Density functional theory (DFT) studies confirm that the electron-withdrawing cyano groups activate the aldehyde for nucleophilic attack, while conjugation stabilizes the transition state .

Chemical Reactions Analysis

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted nitriles, amines, and carboxylic acids .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules and polymers. Its dicyanoethenyl group allows for the creation of materials with tailored electronic and optical properties, making it valuable for research in materials science.

Biology

  • Bioactive Compound Exploration : Research is ongoing to investigate the bioactive properties of derivatives of this compound. Preliminary studies suggest potential applications in developing new pharmaceuticals and agrochemicals, particularly due to its unique electronic structure that may influence biological interactions.

Medicine

  • Therapeutic Potential : Early studies indicate that derivatives of 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile may exhibit therapeutic effects against certain diseases. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and exhibiting antimicrobial activity. However, further research is required to validate these findings.

Industry

  • Organic Electronics : The compound's favorable electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate efficient electron transport is crucial for enhancing the performance of these devices.

Case Study 1: Organic Electronics

Research has demonstrated that incorporating this compound into polymer matrices enhances charge transport efficiency in OLEDs. A study reported an increase in device performance metrics when this compound was used as a dopant.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents, indicating potential for development into new therapeutic agents.

Mechanism of Action

The mechanism by which 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The dicyanoethenyl group acts as an electron acceptor, while the phenyl ring can donate electrons, facilitating charge transfer interactions. This makes the compound useful in applications requiring efficient electron transport, such as in organic electronics .

Comparison with Similar Compounds

2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile (CAS 63619-32-9)

  • Structure: The phenyl ring is substituted with a diethylamino (–N(C₂H₅)₂) group, an electron-donating substituent, instead of the dicyanoethenyl group.
  • Crystallography: Monoclinic crystal system (P21/n) with lattice parameters $a = 9.2187 \, \text{Å}, b = 9.4914 \, \text{Å}, c = 14.5384 \, \text{Å}, \beta = 97.846^\circ$. Strong C–H···π interactions stabilize the packing .
  • Implications: The electron-donating amino group enhances solubility in polar solvents, contrasting with the electron-withdrawing dicyanoethenyl group in the target compound, which likely reduces solubility but improves charge transport in semiconductors .

2-[2-[4-(Dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]propanedinitrile (DCM dye)

  • Structure: Incorporates a dimethylamino (–N(CH₃)₂) group and an ethenyl–pyranylidene backbone.
  • Applications: Used as a laser dye due to fluorescence spanning 550–700 nm. The dimethylamino group red-shifts absorption/emission compared to the dicyanoethenyl substituent, which may shift spectra further into the visible range .

2-(4-Methylbenzylidene)propanedinitrile (CAS 2826-25-7)

  • Structure: A methyl (–CH₃) group replaces the dicyanoethenyl substituent.
  • Properties: The weaker electron-donating methyl group results in reduced conjugation and lower dipole moments compared to the target compound. LogP (octanol-water partition coefficient) is likely lower than dimethylamino analogs but higher than dicyanoethenyl derivatives .

Physicochemical and Spectroscopic Properties

Compound Substituent Molecular Formula LogP Key Applications
Target Compound Dicyanoethenyl C₁₄H₈N₄ N/A Optoelectronics (inferred)
Diethylamino analog –N(C₂H₅)₂ C₁₄H₁₅N₃ N/A Crystal engineering
DCM dye –N(CH₃)₂, pyranylidene C₂₀H₁₇N₃O 3.927 Lasing, fluorescence probes
4-Methylbenzylidene analog –CH₃ C₁₁H₈N₂ N/A Intermediate synthesis
  • Electronic Effects: The dicyanoethenyl group in the target compound creates a stronger electron-deficient aromatic system compared to amino or methyl substituents, enhancing its suitability for n-type semiconductors .
  • Spectroscopy: Amino-substituted analogs (e.g., DCM dye) exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation, whereas the dicyanoethenyl group may introduce additional charge-transfer transitions .

Biological Activity

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known by its CAS number 40703-88-6, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C22H15N3
  • Molecular Weight : 321.375 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of dicyano compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study published in the European Journal of Organic Chemistry demonstrated that certain dicyano derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting a potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways.

  • Case Study : In a comparative study, derivatives were tested against a panel of bacterial strains, showing varying degrees of effectiveness. Some compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties.

  • Research Findings : Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Modifications in the molecular structure can lead to enhanced potency and selectivity.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Alteration of side chainsImproved antimicrobial activity

Q & A

Q. What are the recommended methods for synthesizing 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile with high purity?

Answer: The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde derivative and propanedinitrile (malononitrile) under basic conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., ethanol or DMF) and catalytic bases like piperidine or ammonium acetate to enhance yield .
  • Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

Answer: A multi-technique approach is recommended:

  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm the presence of the dicyanoethenyl group (δ ~110-120 ppm for nitrile carbons) and aromatic protons .
    • FT-IR : Identify C≡N stretching vibrations (~2200 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, with parameters like β=97.846\beta = 97.846^\circ (monoclinic system) validating molecular geometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of fine particles .
  • Ventilation : Use fume hoods for synthesis and handling.
  • Waste Disposal : Avoid drain disposal; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the photophysical properties of this compound?

Answer:

  • DFT/TD-DFT Modeling : Optimize the ground-state geometry using B3LYP/6-31G(d) basis sets. Calculate excited-state properties (e.g., HOMO-LUMO gaps) to predict absorption/emission wavelengths .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, which are critical for fluorescence tuning (e.g., redshift in polar solvents) .
  • Validation : Compare computed spectra with experimental UV-Vis (e.g., DCM dye analogs show λmax\lambda_{\text{max}} ~480 nm in ethanol) .

Q. What strategies are effective in resolving contradictions between experimental and theoretical spectral data?

Answer:

  • Parameter Adjustment : Re-examine computational parameters (e.g., solvent dielectric constant, basis set size) to align with experimental conditions .
  • Isotopic Substitution : Synthesize deuterated analogs to isolate vibrational coupling effects in NMR/IR spectra.
  • Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for vibrational modes vs. DFT-predicted modes) .

Q. What considerations are essential for designing experiments to evaluate the nonlinear optical (NLO) properties of this compound?

Answer:

  • Hyperpolarizability Measurement : Employ electric-field-induced second-harmonic generation (EFISHG) or Z-scan techniques to quantify β\beta (first hyperpolarizability) .
  • Crystal Engineering : Design co-crystals with donor-acceptor moieties to enhance NLO response via charge-transfer interactions .
  • Lasing Applications : Optimize dye-doped chiral microdroplets (0.3 wt% concentration) for tunable lasing, ensuring fluorescence spectra overlap with photonic bandgaps (PBG) .

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